molecular formula C7H4BrIO B1520077 2-Bromo-4-iodobenzaldehyde CAS No. 261903-03-1

2-Bromo-4-iodobenzaldehyde

Cat. No.: B1520077
CAS No.: 261903-03-1
M. Wt: 310.91 g/mol
InChI Key: NOXWSLYZGNDHGB-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzaldehyde is a solid compound with a molecular weight of 310.92 . It is typically stored in a dark place under an inert atmosphere .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H4BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H and the InChI key is NOXWSLYZGNDHGB-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific reactions involving this compound are not available, it’s worth noting that halogenated aromatic compounds like this are often used as building blocks in various chemical reactions . For instance, 4-Iodobenzaldehyde has been used in Suzuki–Miyaura coupling reactions to produce Metal–Organic Framework catalysts .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 313°C at 760 mmHg and a melting point of 112-114°C .

Scientific Research Applications

Synthetic Applications in Palladium-Catalyzed Cross-Coupling

2-Bromo-4-iodobenzaldehyde and related substrates have significant applications in synthetic chemistry, especially under palladium-catalyzed cross-coupling conditions. These compounds are crucial for constructing various biologically and medicinally relevant compounds, as well as materials with specific applications. Ghosh and Ray (2017) reviewed advancements in bromovinyl aldehyde chemistry over a decade, underscoring the importance of these substrates in this field (Ghosh & Ray, 2017).

Halogen Exchange Reactions

Research by Blum, Aizenshtat, and Iflah (1976) demonstrates the reaction of this compound with IrCl(CO)(PPh3)2, resulting in halogen transfer from the aromatic to the metal atom. This reaction pattern is significant in understanding halogen exchange in various catalyzed processes (Blum, Aizenshtat, & Iflah, 1976).

Formation of Quinazolines

The CuI/L-proline system catalyzes the reaction of this compound with benzamidines, leading to the formation of quinazolines, which have potential in various pharmaceutical applications. This study by Vypolzov et al. (2011) highlights the substrate's role in synthesizing complex organic compounds (Vypolzov, Dar'in, Ryazanov, & Lobanov, 2011).

Applications in Organic Syntheses

Research in organic syntheses, such as the work by Jolad and Rajagopalan (2003), involves this compound and related compounds in various synthesis processes, demonstrating their utility in creating diverse organic compounds (Jolad & Rajagopalan, 2003).

Formation of Indazoles and Other Heterocyclic Compounds

Cho et al. (2004) described the synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes, showcasing the versatility of these compounds in forming heterocyclic structures, which are significant in medicinal chemistry (Cho, Lim, Heo, Kim, & Shim, 2004).

Preconcentration of Trace Metals

Fathi and Yaftian (2009) utilized a derivative of this compound for preconcentration of trace amounts of copper ions, indicating its application in environmental and analytical chemistry (Fathi & Yaftian, 2009).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .

Future Directions

While specific future directions for 2-Bromo-4-iodobenzaldehyde are not available, it’s worth noting that halogenated aromatic compounds like this have potential applications in various fields, including pharmaceutical chemistry and the chemical industry .

Mechanism of Action

Properties

IUPAC Name

2-bromo-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXWSLYZGNDHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660765
Record name 2-Bromo-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261903-03-1
Record name 2-Bromo-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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